molecular formula C13H13NO2S2 B416098 (5E)-5-(2-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one CAS No. 352540-00-2

(5E)-5-(2-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

Cat. No. B416098
CAS RN: 352540-00-2
M. Wt: 279.4g/mol
InChI Key: BBIHLIJOGGGVLQ-XFFZJAGNSA-N
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Description

(5E)-5-(2-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one, also known as IPT, is a thiazole derivative that has been widely studied due to its potential applications in medicinal chemistry and biochemistry. It has been used to synthesize various compounds and has been found to possess a range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial activities. IPT has been studied in the context of its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

Target of Action

The primary target of this compound is the Hoveyda–Grubbs (HG) second-generation catalyst (HG-II) . This catalyst is a Ru complex with a 2-isopropoxybenzylidene ligand and is extensively used for olefin metathesis .

Mode of Action

The compound interacts with its target by modifying the phenyl ring in the ligand, thereby directly influencing the coordination of the phenolic oxygen to the metal center . A functional group attached to the phenolic moiety in the 2-alkoxybenzylidene ligand can indirectly affect the reactivities of HG-type complexes .

Biochemical Pathways

The compound affects the olefin metathesis pathway, which involves the rearrangement of carbon–carbon double bonds . The ligand exchange reactions between HG-II and phenolic moiety-modified 2-alkoxybenzylidene ligands are useful for evaluating the structural effects of the ligands .

Result of Action

The compound’s action results in the control of the complex reactivity of the HG-II catalyst . Specifically, an ethylene amide or an ester group at the terminal phenolic moiety in the benzylidene ligand was found to influence the relative stabilities of HG-type complexes compared to that of the HG-II complex .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the outer-sphere interactions also influence the catalytic activities of HG-type complexes . In the design of functionalized HG-type complexes, the outer-sphere structural effects need to be considered in addition to the optimization of the metal coordination site .

properties

IUPAC Name

(5E)-5-[(2-propan-2-yloxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S2/c1-8(2)16-10-6-4-3-5-9(10)7-11-12(15)14-13(17)18-11/h3-8H,1-2H3,(H,14,15,17)/b11-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBIHLIJOGGGVLQ-YRNVUSSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1C=C2C(=O)NC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=CC=CC=C1/C=C/2\C(=O)NC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-5-(2-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

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